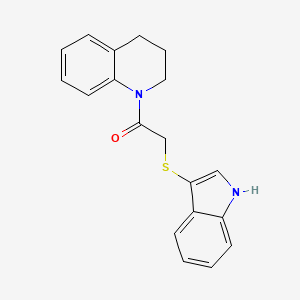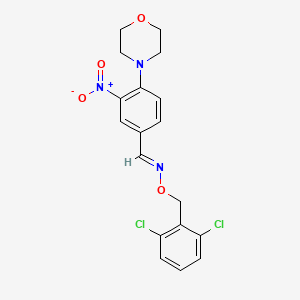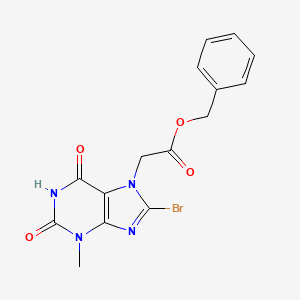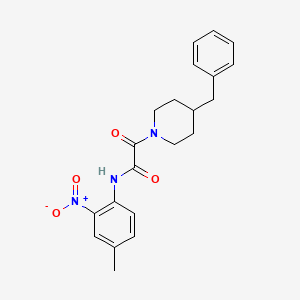![molecular formula C14H21ClN2O2S B2669308 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 953142-04-6](/img/structure/B2669308.png)
1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, a piperidine ring, and a methanesulfonamide moiety
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with N-methylpiperidine to form an intermediate, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of drugs targeting specific receptors or enzymes.
Industry: It may be used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but lacks the methanesulfonamide moiety.
1-(3-Chlorophenyl)-N-methylpiperidine: Similar structure but without the methanesulfonamide group. The presence of the methanesulfonamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile reactivity make it a compound of interest for further study and application.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-17-7-5-12(6-8-17)10-16-20(18,19)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHMYOPOQIXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)
![N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![2-(methylsulfanyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2669229.png)

![N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide](/img/structure/B2669232.png)
![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2669236.png)

![3-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2669238.png)
![(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2669242.png)


